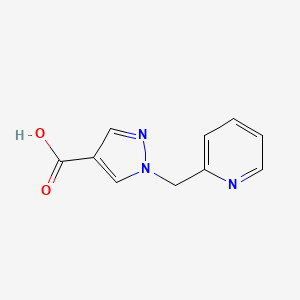
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as PPM-18, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM-18 is a pyrazole derivative that possesses a pyridine ring, which makes it a unique compound with diverse biological activities.
Scientific Research Applications
Functionalization Reactions
Experimental and theoretical studies have explored the functionalization reactions of pyrazole-carboxylic acids and derivatives. The conversion of pyrazole-3-carboxylic acid into pyrazole-3-carboxamide through reaction with diamines demonstrates the compound's utility in synthesizing complex molecules. These studies shed light on the mechanistic aspects and potential applications in creating novel compounds with specified functionalities (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Structural Studies
Research on the synthesis, crystal structure, and computational study of pyrazole derivatives highlights their potential in molecular design. The characterization of new pyrazole derivatives, including studies on their thermodynamic properties and tautomeric forms, underlines the versatility of these compounds in scientific research. These investigations provide valuable insights into the stability and structural preferences of these molecules, which are crucial for designing materials with specific properties (Shen, Huang, Diao, & Lei, 2012).
Combinatorial Chemistry and Drug Discovery
The development of libraries of fused pyridine-carboxylic acids, including pyrazolo[3,4-b]pyridines, underscores the importance of these compounds in combinatorial chemistry and drug discovery. By facilitating the synthesis of diverse chemical entities, these libraries serve as a valuable resource for identifying new therapeutic agents. The ability to undergo standard combinatorial transformations makes these compounds particularly useful in the search for novel drugs (Volochnyuk et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the compound's application in materials science. Studies on pyrazole moieties indicate their potential in protecting metals against corrosion, an important aspect in extending the lifespan of metal components in various industries. The investigation of their inhibition efficiency and the underlying mechanisms offers insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Biomedical Applications
Research on pyrazolo[3,4-b]pyridines covers their synthesis and potential biomedical applications. These compounds, due to their heterocyclic structure, are explored for various therapeutic purposes, including as cyclin-dependent kinase (Cdk) inhibitors, which are critical in cancer treatment. The extensive study of these compounds' synthesis, structure, and applications provides a comprehensive overview of their significance in medicinal chemistry (Donaire-Arias et al., 2022).
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUZKMFQFRDGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
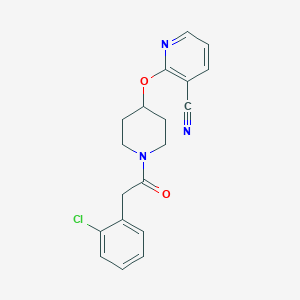

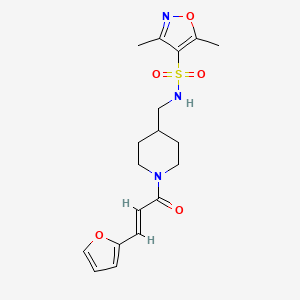
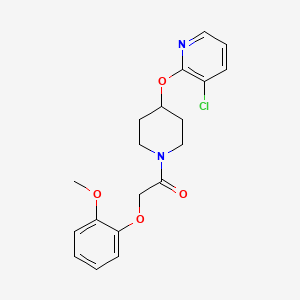
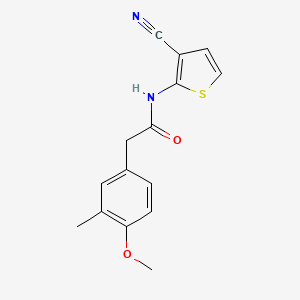
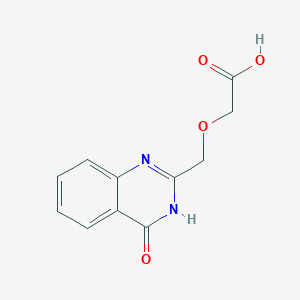
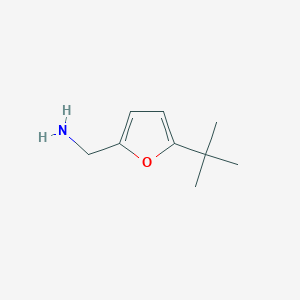
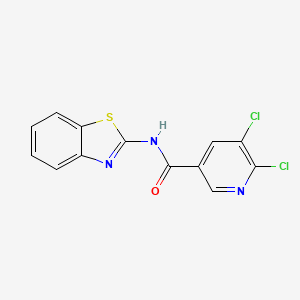
![N-(2-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2761265.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)
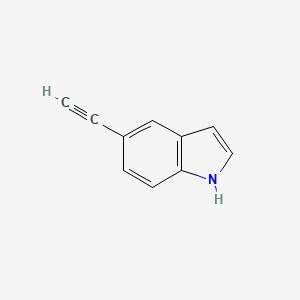
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)